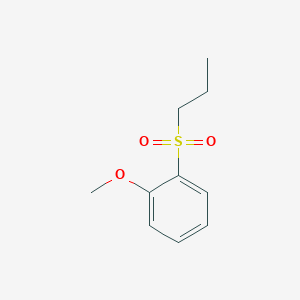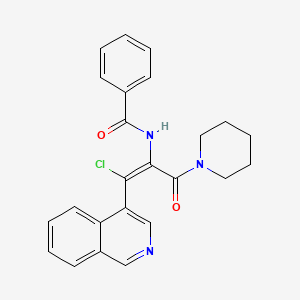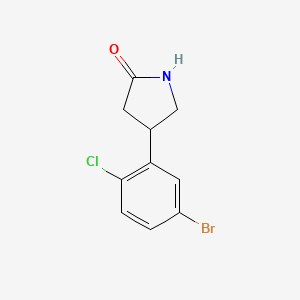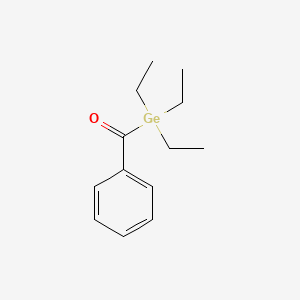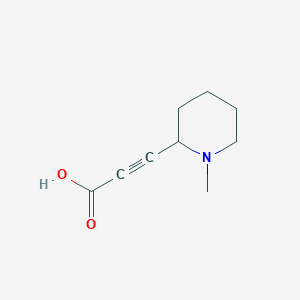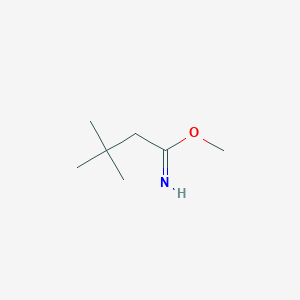methanol](/img/structure/B13155118.png)
[3-(Aminomethyl)oxolan-3-yl](cyclobutyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)oxolan-3-ylmethanol is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol This compound is characterized by the presence of an aminomethyl group attached to an oxolane ring, which is further connected to a cyclobutyl group and a methanol moiety
Preparation Methods
The synthesis of 3-(Aminomethyl)oxolan-3-ylmethanol involves several steps, typically starting with the preparation of the oxolane ring. One common method involves the reaction of cyclobutanone with formaldehyde and ammonia to form the aminomethyl oxolane intermediate. This intermediate is then reacted with methanol under controlled conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(Aminomethyl)oxolan-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
3-(Aminomethyl)oxolan-3-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)oxolan-3-ylmethanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity. The oxolane ring provides structural stability, while the cyclobutyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes .
Comparison with Similar Compounds
Similar compounds to 3-(Aminomethyl)oxolan-3-ylmethanol include:
3-(Aminomethyl)oxolan-3-ylmethanol: This compound has a cyclopropyl group instead of a cyclobutyl group, resulting in different chemical and physical properties.
3-(Aminomethyl)oxolan-3-ylmethanol:
3-(Aminomethyl)oxolan-3-ylmethanol: The cyclohexyl group provides increased steric hindrance, affecting the compound’s interactions with other molecules.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
[3-(aminomethyl)oxolan-3-yl]-cyclobutylmethanol |
InChI |
InChI=1S/C10H19NO2/c11-6-10(4-5-13-7-10)9(12)8-2-1-3-8/h8-9,12H,1-7,11H2 |
InChI Key |
YTUGEIQLLYHYOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C2(CCOC2)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


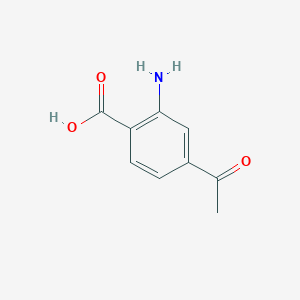
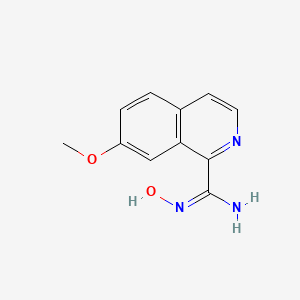
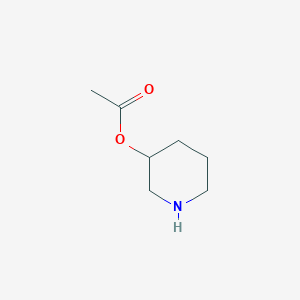
![Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13155066.png)
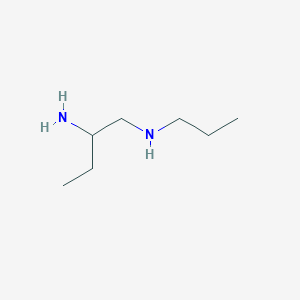
![3-(Aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide hydrochloride](/img/structure/B13155074.png)
![5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carbonitrile](/img/structure/B13155077.png)
